

# Mavacamten: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                           |
|----------------|-----------------------------------------------------------|
| Compound Name: | 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid |
| Cat. No.:      | B131513                                                   |

[Get Quote](#)

An In-depth Analysis of the First-in-Class Cardiac Myosin Inhibitor

## Introduction

Mavacamten (formerly MYK-461) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.<sup>[1][2]</sup> It is a small molecule developed to target the underlying pathophysiology of hypertrophic cardiomyopathy (HCM), a condition characterized by hypercontractility of the heart muscle.<sup>[3][4]</sup> Approved by the US FDA in 2022 under the brand name CAMZYOS®, mavacamten is indicated for the treatment of adults with symptomatic New York Heart Association (NYHA) Class II-III obstructive hypertrophic cardiomyopathy (oHCM) to improve functional capacity and symptoms.<sup>[5][6]</sup> This guide provides a detailed overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental methodologies.

## Chemical Structure and Identifiers

Mavacamten is a pyrimidinedione derivative. Its chemical identity is well-defined by several standard nomenclature systems.<sup>[7][8]</sup>

| Identifier        | Value                                                                 |
|-------------------|-----------------------------------------------------------------------|
| IUPAC Name        | 6-[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione[7] |
| CAS Number        | 1642288-47-8[7][9]                                                    |
| Molecular Formula | C <sub>15</sub> H <sub>19</sub> N <sub>3</sub> O <sub>2</sub> [7][9]  |
| SMILES            | C--INVALID-LINK--<br>NC2=CC(=O)N(C(=O)N2)C(C)C[7]                     |
| InChIKey          | RLCLASQCAPXVLM-NSHDSACASA-N[7]                                        |
| Synonyms          | MYK-461, SAR-439152, Camzyos[7][9]                                    |

## Physicochemical and Pharmacological Properties

Mavacamten's properties determine its behavior both in vitro and in vivo. It is a white to off-white solid powder.[9][10]

### Physicochemical Properties

The fundamental physical and chemical characteristics of mavacamten are summarized below.

| Property         | Value                                                                                                                  |
|------------------|------------------------------------------------------------------------------------------------------------------------|
| Molecular Weight | 273.33 g/mol [7]                                                                                                       |
| Appearance       | White to off-white solid/crystalline solid[9][11]                                                                      |
| Solubility       | DMSO: ~20-62.5 mg/mL[11][12] DMF: ~33 mg/mL[11] Ethanol: ~1-5 mg/mL[4][11] Water: Very low solubility/Insoluble[4][10] |
| AlogP            | 2.29[13]                                                                                                               |
| Storage          | Powder: -20°C for up to 3 years.[9] In solvent: -80°C for up to 1 year.[9]                                             |

### Pharmacological and Pharmacokinetic Properties

Mavacamten is a highly specific modulator of cardiac myosin, with distinct pharmacokinetic characteristics influenced significantly by patient genetics.[6][14]

| Parameter             | Description                                                                                                                             |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action   | Allosteric, reversible inhibitor of $\beta$ -cardiac myosin ATPase.[2][6][15]                                                           |
| Potency ( $IC_{50}$ ) | Human cardiac myosin: 711 nM[9] Bovine cardiac myosin: 300-490 nM[9][11][16] Rabbit cardiac myosin: 2140 nM[9]                          |
| Metabolism            | Primarily metabolized by cytochrome P450 enzymes, mainly CYP2C19 (~74%) and to a lesser extent CYP3A4 (~18%) and CYP2C9 (~7.6%).[6][17] |
| Terminal Half-life    | Dependent on CYP2C19 metabolizer status, ranging from 6 to 23 days.[6][14]                                                              |

## Mechanism of Action

Hypertrophic cardiomyopathy is driven by hypercontractility of the sarcomere, the fundamental contractile unit of cardiomyocytes.[3] This is often caused by an excess of myosin-actin cross-bridges.[5] Mavacamten directly targets this pathophysiology.

Mavacamten acts as a selective allosteric inhibitor of the cardiac myosin heavy chain's ATPase activity.[2][16] It modulates the number of myosin heads available to interact with actin during the power-generating state.[1][5] Specifically, it achieves this by:

- Inhibiting Phosphate Release: It slows the rate-limiting step of the myosin chemomechanical cycle, which is the release of phosphate from the myosin-ADP-phosphate complex.[4]
- Stabilizing the Super-Relaxed State (SRX): It shifts the myosin population towards an energy-sparing, "off-actin" super-relaxed state.[6][16] This reduces the number of myosin heads available to form cross-bridges with actin.[5]

By reducing the probability of force-producing cross-bridge formation, mavacamten normalizes sarcomere contractility, improves myocardial energetics, and enhances diastolic relaxation.[\[2\]](#) [\[6\]](#) This leads to a reduction in the dynamic left ventricular outflow tract (LVOT) obstruction and improved cardiac filling pressures, which are hallmarks of oHCM.[\[5\]](#)



[Click to download full resolution via product page](#)

Mavacamten's inhibitory effect on the cardiac sarcomere cycle.

## Experimental Protocols and Methodologies

The characterization of mavacamten has involved a range of in vitro and in vivo studies, from enzymatic assays to large-scale clinical trials.

### In Vitro Myosin ATPase Activity Assay

A common method to determine the potency of myosin inhibitors like mavacamten involves measuring ATPase activity.

**Objective:** To quantify the inhibitory effect of mavacamten on the ATPase activity of purified cardiac myosin.

**Protocol Outline:**

- **Preparation:** Purified bovine or human cardiac myosin S1 fragment is prepared.
- **Reaction Mixture:** The myosin is incubated in a reaction buffer containing actin, ATP, and varying concentrations of mavacamten (or vehicle control, e.g., DMSO).
- **Incubation:** The reaction is allowed to proceed at a controlled temperature (e.g., 25°C) for a specific duration.
- **Measurement:** The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method, such as a malachite green-based assay.
- **Data Analysis:** The rate of Pi release is plotted against the mavacamten concentration. The data are fitted to a dose-response curve to calculate the IC<sub>50</sub> value, which represents the concentration of mavacamten required to inhibit 50% of the myosin ATPase activity.[\[16\]](#)

### Clinical Trial Dosing and Monitoring Protocol

Clinical trials for mavacamten, such as EXPLORER-HCM, utilized a carefully designed dose-titration and monitoring protocol to balance efficacy and safety, particularly the risk of reducing left ventricular ejection fraction (LVEF).[\[6\]](#)

Objective: To individually titrate mavacamten dosage to achieve a therapeutic reduction in LVOT gradient while maintaining a safe LVEF.

Methodology:

- Initiation: Patients begin treatment at a starting dose, typically 5 mg once daily.[18][19]
- Regular Assessments: Echocardiograms are performed at baseline and at regular intervals (e.g., every 4-12 weeks) to assess the post-Valsalva LVOT gradient and LVEF.[15][18][19]
- Dose Adjustment Criteria:
  - Dose Increase: If the LVOT gradient remains elevated and LVEF is within a safe range (e.g., >50-55%), the dose may be increased (e.g., to 10 mg or 15 mg).[15][17]
  - Dose Decrease/Interruption: If LVEF falls below a predefined threshold (e.g., <50%) or if the patient shows a strong early response (significant LVOT gradient reduction), the dose is reduced or treatment is temporarily interrupted.[17][18]
- Maintenance: Once a stable and effective dose is achieved, patients continue on maintenance therapy with continued periodic monitoring.[15]

This individualized approach is critical due to the high pharmacokinetic variability of mavacamten, which is largely influenced by the patient's CYP2C19 genotype.[14][20]

[Click to download full resolution via product page](#)

A representative clinical dose-titration workflow for mavacamten.

## Conclusion

Mavacamten represents a paradigm shift in the treatment of obstructive hypertrophic cardiomyopathy, moving from purely symptomatic relief to targeting the core molecular defect of sarcomere hypercontractility. Its well-defined chemical structure and selective mechanism of action provide a potent therapeutic effect. However, its metabolism-dependent pharmacokinetic variability necessitates a careful, individualized dosing strategy guided by regular clinical and echocardiographic monitoring. Further research and long-term studies will continue to elucidate its full potential for disease modification and its place in the broader landscape of cardiovascular therapy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Impact of Mavacamten on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mavacamten | C15H19N3O2 | CID 117761397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Targeting Sarcomeric Hypercontractility with Demonstrated Long-Term Safety and Efficacy—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Mavacamten | MYK-461 | Myosin | TargetMol [targetmol.com]
- 13. Compound: MAVACAMTEN (CHEMBL4297517) - ChEMBL [ebi.ac.uk]
- 14. ahajournals.org [ahajournals.org]
- 15. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]
- 16. medkoo.com [medkoo.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mavacamten: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b131513#mavacamten-chemical-structure-and-properties\]](https://www.benchchem.com/product/b131513#mavacamten-chemical-structure-and-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)